7-Hydroxy-N-(3-methylbutyl)-4-oxo-4H-1-benzopyran-2-carboxamide
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Overview
Description
7-Hydroxy-N-isopentyl-4-oxo-4H-chromene-2-carboxamide is an organic compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 7-Hydroxy-N-isopentyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
7-Hydroxy-N-isopentyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
7-Hydroxy-N-isopentyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy-N-isopentyl-4-oxo-4H-chromene-2-carboxamide involves the inhibition of the monoamine oxidase-B (MAO-B) enzyme. This enzyme is responsible for the oxidative deamination of dopamine, a neurotransmitter involved in the regulation of mood and movement . By inhibiting MAO-B, the compound increases the levels of dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
7-Hydroxy-N-isopentyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds such as:
7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: This compound is a precursor in the synthesis of 7-Hydroxy-N-isopentyl-4-oxo-4H-chromene-2-carboxamide.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This derivative exhibits selective inhibition of MAO-B and has been studied for its potential therapeutic applications.
7-Hydroxychroman-2-carboxylic acid N-alkyl amides: These compounds have shown potent antioxidant activities and are used in the study of oxidative stress-related diseases.
Properties
CAS No. |
919120-87-9 |
---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
7-hydroxy-N-(3-methylbutyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c1-9(2)5-6-16-15(19)14-8-12(18)11-4-3-10(17)7-13(11)20-14/h3-4,7-9,17H,5-6H2,1-2H3,(H,16,19) |
InChI Key |
VEWVAVWOWRSNHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
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